7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol
説明
特性
分子式 |
C19H15N3O2S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
7-[(2-hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H15N3O2S/c23-15-6-2-1-5-13(15)17(22-19-21-10-11-25-19)14-8-7-12-4-3-9-20-16(12)18(14)24/h1-11,17,23-24H,(H,21,22) |
InChIキー |
VMIMNLFMPPMDIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4)O |
製品の起源 |
United States |
準備方法
Mannich Reaction-Based Synthesis
The Mannich reaction is a cornerstone for introducing aminomethyl groups to the C-7 position of 8-HQ. In one approach, 8-hydroxyquinoline reacts with formaldehyde and a secondary amine—such as a thiazol-2-ylamine derivative—to form a Mannich base. Subsequent coupling with 2-hydroxyphenylboronic acid under Suzuki-Miyaura conditions installs the hydroxyphenyl group.
Example Protocol :
-
Mannich Reaction :
-
Suzuki Coupling :
Betti Reaction for Direct Assembly
The Betti reaction, a three-component reaction (3CR) involving 8-HQ, an aldehyde, and a primary amine, offers a streamlined route. Here, 2-hydroxybenzaldehyde and thiazol-2-ylamine react with 8-HQ in the presence of formic acid as a Brønsted acid catalyst.
Optimized Conditions :
-
Reagents : 8-HQ (1 eq), 2-hydroxybenzaldehyde (1 eq), thiazol-2-ylamine (1 eq).
-
Solvent : Acetonitrile with 1% v/v formic acid.
-
Workup : The crude product is purified via recrystallization (ethanol/HCl) or silica gel chromatography.
Alternative Synthetic Routes
Reductive Amination Approach
A two-step sequence involves reductive amination followed by nucleophilic substitution:
-
Reductive Amination :
-
Thiazole Incorporation :
Solid-Phase Synthesis for Parallel Optimization
Solid-supported synthesis enables rapid library generation. Wang resin-bound 8-HQ is sequentially functionalized via:
-
Mannich Reaction : Using Fmoc-protected thiazol-2-ylamine and formaldehyde.
-
Deprotection and Coupling : TFA deprotection followed by HATU-mediated coupling with 2-hydroxybenzoic acid.
-
Cleavage : TFA/DCM liberates the final compound (purity >90% by HPLC).
Critical Analysis of Methodologies
Reaction Efficiency and Yield Comparison
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Mannich + Suzuki | Suzuki coupling | 60–70 | 95 |
| Betti 3CR | One-pot assembly | 45–55 | 90 |
| Reductive Amination | Nucleophilic substitution | 50–60 | 85 |
The Mannich-Suzuki route offers higher yields but requires palladium catalysts, increasing cost. The Betti reaction is more atom-efficient but suffers from moderate yields due to competing side reactions.
Solvent and Catalyst Optimization
-
DMF vs. Acetonitrile : DMF improves solubility of intermediates but complicates purification. Acetonitrile minimizes side products in Betti reactions.
-
Acid Catalysts : Formic acid (1% v/v) outperforms HCl in Betti reactions, enhancing regioselectivity.
Purification and Characterization
Recrystallization Protocols
化学反応の分析
反応性:: Lは、様々な化学反応を受ける可能性があります。
酸化: Lは、適切な条件下で酸化される可能性があります。
還元: Lの還元により、異なる誘導体が得られる可能性があります。
置換: フェニル環とチアゾール環の置換基は、修飾することができます。
錯形成: Lは、金属イオン(例:In³⁺)と錯体を形成します。
酸化: 酸化剤(例:KMnO₄、H₂O₂)
還元: 還元剤(例:NaBH₄、LiAlH₄)
置換: ハロゲン化剤(例:Br₂、Cl₂)
錯形成: 金属塩(例:InCl₃)
主要な生成物:: 特定の生成物は、反応条件と置換基によって異なります。Lの反応性の探求は進行中です。
科学的研究の応用
Lの汎用性により、様々な分野で価値があります。
化学: Lは、In³⁺イオンを検出するための発色試薬として役立ちます.
医学: Lの薬理学的特性を調査します。
工業: Lの金属錯体に対する配位子の特性。
作用機序
Lの効果は、分子標的と経路との相互作用を伴う可能性があります。その正確なメカニズムを解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
Lの独自性は、キノリン、フェニル、チアゾール部分の特定の組み合わせにあります。類似の化合物には以下のようなものがあります。
オブロングイン: CAS番号60008-01-7を持つ関連化合物.
その他のキノリン誘導体: 類似の構造的特徴を持つ誘導体を探索する.
類似化合物との比較
Structural Modifications and Physicochemical Properties
The target compound’s unique thiazole and hydroxyphenyl substituents distinguish it from other 8-hydroxyquinoline derivatives. Below is a comparative analysis of substituents, molecular weights, and key physicochemical properties:
| Compound Name / ID (Evidence Source) | Substituents | Molecular Formula | Molecular Weight | logP | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Target Compound | 2-hydroxyphenyl, thiazol-2-ylamino | C₁₉H₁₅N₃O₂S | 357.41 | ~3.5* | N/A | N/A |
| 7-[(4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl]quinolin-8-ol (1) | 4-methylpyridin-2-ylamino, 4-CF₃-phenyl | C₂₃H₁₈F₃N₃O | 409.41 | 3.63 | 151–153 | 15 |
| 7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (3) | Phenylamino, pyridin-2-yl | C₂₁H₁₇N₃O | 327.38 | 3.48 | 129–130 | 13 |
| KIN1408 (7-[[4-(difluoromethoxy)phenyl][(5-methoxy-2-benzothiazolyl)amino]methyl]-8-quinolinol) | 4-difluoromethoxyphenyl, benzothiazolylamino | C₂₄H₁₈F₂N₃O₂S | 474.48 | 4.2 | N/A | N/A |
| 7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol (17) | 6-methylpyridin-2-yl, pyridin-2-yl | C₂₁H₁₈N₄O | 342.40 | 3.63 | N/A | N/A |
| 7-(Phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol (8-ol) | Phenyl, pyridin-2-ylamino | C₂₁H₁₆N₃O | 326.37 | 3.3 | N/A | N/A |
*Estimated based on similar substituent contributions.
Key Observations :
- Thiazole vs. Benzothiazole : The target compound’s thiazole ring (vs. KIN1408’s benzothiazole ) may reduce steric hindrance, improving binding to target proteins.
- Hydroxyphenyl vs. Pyridinyl : The 2-hydroxyphenyl group in the target compound introduces hydrogen-bonding capacity, which is absent in pyridinyl analogs like compound 3 .
Key Observations :
Key Observations :
- Thiazole/Benzothiazole Groups : KIN1408’s benzothiazole moiety enhances antiviral activity, suggesting the target compound’s thiazole group may confer similar properties.
- Hydroxyphenyl Groups : The target compound’s 2-hydroxyphenyl group could mimic the anti-inflammatory effects seen in compound 8-ol .
Physicochemical and Pharmacokinetic Insights
生物活性
The molecular formula of the compound is with a molecular weight of approximately 265.31 g/mol. The structure includes a quinoline core, which is known for its pharmacological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 μg/ml | Mahmoud et al., 2020 |
| Escherichia coli | 4 μg/ml | Mahmoud et al., 2020 |
| Pseudomonas aeruginosa | 8 μg/ml | Mahmoud et al., 2020 |
| Candida albicans | 16 μg/ml | Birajdar et al., 2013 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied. In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
A study by Bansal and Silakari (2012) reported that compounds with similar structures inhibited cancer cell proliferation with IC50 values ranging from 10 to 30 µM.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of DNA synthesis : Quinoline derivatives are known to intercalate into DNA, disrupting replication.
- Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant activity : It has been suggested that the hydroxyl group in the structure contributes to scavenging free radicals, thereby reducing oxidative stress.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Abdel-Motaal et al. (2020) evaluated the antimicrobial efficacy of several quinoline derivatives, including our compound. Results indicated that it outperformed standard antibiotics against resistant strains of Staphylococcus aureus. -
Cytotoxicity Assay :
In a cytotoxicity assay involving MCF-7 cells, the compound showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, involving 8-hydroxyquinoline derivatives, paraformaldehyde, and thiazol-2-amine. A typical procedure involves refluxing reactants in ethanol with triethylamine as a catalyst. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of quinoline to amine) and reaction time (12–24 hours) . Alternative routes may employ microwave-assisted synthesis to reduce reaction time. Post-synthesis purification often involves recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substitution patterns, particularly the methylene bridge between quinoline and thiazole moieties.
- X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ~117–123°) and hydrogen-bonding networks critical for stability .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] at m/z ~376) and fragmentation patterns .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic quinoline-thiazole framework. DMSO or ethanol (up to 10% v/v) is recommended for biological assays. Stability tests under varying pH (4–9) and temperature (4–37°C) show degradation <5% over 72 hours in neutral buffers .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or microbial membranes?
- Methodological Answer : Molecular docking studies suggest the thiazole nitrogen and phenolic hydroxyl group chelate metal ions (e.g., Fe, Zn) in enzyme active sites, disrupting microbial metalloproteases . Fluorescence quenching assays (using tryptophan residues as probes) confirm binding to bacterial DNA gyrase with values in the µM range .
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and broth microdilution protocols .
- Synergistic effects : Test combinations with β-lactams or fluoroquinolones to identify potentiation mechanisms .
- Biofilm vs. planktonic assays : Biofilm disruption requires 4–8× higher concentrations due to extracellular matrix barriers .
Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : SwissADME or ProTox-II models estimate moderate blood-brain barrier penetration (logBB ~0.3) and hepatotoxicity alerts via CYP3A4 inhibition .
- MD Simulations : Reveal stability in lipid bilayers, suggesting potential for oral bioavailability despite high logP (~3.5) .
Q. How can structural modifications enhance selectivity toward cancer cells while minimizing cytotoxicity?
- Methodological Answer :
- Substitution at the quinoline C-2 position : Introducing electron-withdrawing groups (e.g., –Cl, –CF) improves selectivity for cancer cell lines (IC reduction by 40–60% in HeLa vs. normal fibroblasts) .
- Prodrug design : Phosphorylation of the hydroxyl group enhances aqueous solubility and targeted activation in hypoxic tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
